molecular formula C7H12N2O2 B13094842 Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 344596-94-7

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B13094842
CAS No.: 344596-94-7
M. Wt: 156.18 g/mol
InChI Key: UNWYXRSVLTYNDB-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves cycloaddition reactions. One common method is the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring.

Scientific Research Applications

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

344596-94-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-methyl-1,4,5,6-tetrahydropyridazine-6-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h6,9H,3-4H2,1-2H3

InChI Key

UNWYXRSVLTYNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(CC1)C(=O)OC

Origin of Product

United States

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